Asparagusate

Ring strain Disulfide reactivity 1,2-Dithiolane conformation

Asparagusate (CHEBI:13862) is the conjugate base of asparagusic acid, a 1,2-dithiolane-4-carboxylic acid that is uniquely found in Asparagus officinalis. This small-molecule cyclic disulfide (C₄H₅O₂S₂⁻, monoisotopic mass 148.97 Da) features a strained five-membered 1,2-dithiolane ring with a carboxylate side chain, distinguishing it from other dithiolanes such as α-lipoic acid.

Molecular Formula C4H5O2S2-
Molecular Weight 149.2 g/mol
Cat. No. B1255305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparagusate
Molecular FormulaC4H5O2S2-
Molecular Weight149.2 g/mol
Structural Identifiers
SMILESC1C(CSS1)C(=O)[O-]
InChIInChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)/p-1
InChIKeyAYGMEFRECNWRJC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asparagusate (1,2-Dithiolane-4-Carboxylate) for Research & Industrial Sourcing: A Comparator-Focused Procurement Guide


Asparagusate (CHEBI:13862) is the conjugate base of asparagusic acid, a 1,2-dithiolane-4-carboxylic acid that is uniquely found in Asparagus officinalis [1]. This small-molecule cyclic disulfide (C₄H₅O₂S₂⁻, monoisotopic mass 148.97 Da) features a strained five-membered 1,2-dithiolane ring with a carboxylate side chain, distinguishing it from other dithiolanes such as α-lipoic acid [2]. Its enhanced chemical reactivity, driven by substantial ring strain, underpins its divergent behaviour in enzymatic, polymerisation, and cell-uptake contexts compared to its closest structural analogues [2].

Strained 1,2-dithiolane ring with distinct CSSC dihedral geometry
Reported high ring strain supports rapid disulfide-exchange reactivity
Divergent enzyme recognition and cellular uptake profile vs. common dithiolanes
May support surface polymerization, enzyme studies, and intracellular delivery research

Why Asparagusate Cannot Be Replaced by Generic 1,2-Dithiolanes: A Quantitative Procurement Rationale


Although asparagusate shares the 1,2-dithiolane scaffold with α-lipoic acid and other cyclic disulfides, its unique ring geometry (CSSC dihedral angle of 26.6°, translating to ~67 kJ mol⁻¹ strain energy) confers a reactivity profile that is fundamentally distinct [1]. Lipoic acid, by contrast, adopts a more relaxed conformation and is substantially more stable [1]. This geometric difference manifests as divergent behaviour in surface-initiated polymerisation, enzyme recognition, and thiol-mediated cellular uptake—making generic substitution scientifically unsound [2]. The evidence below quantifies these differences across multiple experimental systems.

Ring strain & reactivity Ring geometry and strain energy differ from lipoic acid; disulfide exchange kinetics are not interchangeable.
Surface polymerization Lipoic acid does not support surface-initiated polymerization under identical conditions, limiting direct substitution.
Enzyme interaction Substrate affinity and inhibition profiles are distinct; enzyme kinetic data cannot be extrapolated from lipoate.

Asparagusate Quantitative Differentiation Evidence: Head-to-Head Data vs. Lipoic Acid and In-Class Analogues


Ring Strain Energy: Asparagusic Acid (67 kJ mol⁻¹) vs. Lipoic Acid (Relaxed Conformation)

The CSSC dihedral angle in asparagusic acid (the conjugate acid of asparagusate) is 26.6°, producing a ring strain of 67 kJ mol⁻¹ (≈16 kcal mol⁻¹) [1]. Lipoic acid, in contrast, adopts a significantly less strained conformation and is described as 'more stable' under identical conditions [1]. This difference in ground-state energy directly governs thiol-disulfide exchange kinetics, redox potential, and ring-opening propensity [2].

Ring Strain
Head-to-head
67 kJ mol⁻¹ strain (26.6° dihedral) vs. lipoic acid (relaxed)
Higher strain supports rapid disulfide exchange studies
Crystallographic and computational reference data
Ring strain Disulfide reactivity 1,2-Dithiolane conformation

Surface-Initiated Polymerisation: Asparagusic Acid Works Where Lipoic Acid Fails on Solid Substrates

In a direct head-to-head study, strained cyclic disulfides derived from asparagusic acid enabled surface-initiated disulfide-exchange polymerisation (SOSIP) to grow functional architectures directly on solid substrates, whereas lipoic acid did not support surface polymerisation under the same conditions [1]. The study reports that a small geometric change—from a dihedral angle of ~27° (asparagusic acid) to ~35° (lipoic acid)—is sufficient to completely abolish productive surface chemistry [1]. Conversely, for solution-phase synthesis of cell-penetrating poly(disulfide)s, lipoic acid was superior [1].

Surface Polymerization
Head-to-head
Asparagusic acid enables surface-initiated polymerization; lipoic acid inert
Only viable monomer for surface-initiated polymerization reported
ITO substrate; SOSIP conditions (Carmine 2013)
Surface-initiated polymerisation SOSIP Disulfide-exchange polymerisation

Enzyme Substrate Affinity: Asparagusate Dehydrogenase Km Values for Asparagusate vs. Lipoate

Purified asparagusate dehydrogenases I and II from asparagus mitochondria display Km values of 21.5 mM and 20.0 mM for asparagusate, compared to 3.0 mM and 3.3 mM for lipoate, respectively [1]. This ~6.5- to 7-fold higher Km for asparagusate indicates substantially lower apparent binding affinity relative to lipoate, reflecting the enzymes' evolutionary adaptation to their native substrate. Lipoyl dehydrogenase, by contrast, is specific for lipoate and has no measurable asparagusate dehydrogenase activity [1].

Enzyme Km
Head-to-head
Km 21.5/20.0 mM (asparagusate) vs 3.0/3.3 mM (lipoate)
Lower apparent affinity supports substrate-specific enzyme studies
Mitochondrial enzyme assay, pH 5.9
Enzyme kinetics Asparagusate dehydrogenase Mitochondrial metabolism

Competitive Enzyme Inhibition: Asparagusate Blocks Lipoyl Dehydrogenase with Respect to Lipoate

Asparagusate acts as a competitive inhibitor of lipoyl dehydrogenase [EC 1.6.4.3] from both asparagus and lettuce with respect to the native substrate lipoate [1]. In animal enzyme preparations, asparagusate strongly inhibited lipoyl dehydrogenase, glutamate dehydrogenase, and isocitrate dehydrogenase—each in competition with the corresponding substrate [1]. Lipoate, by comparison, inhibited only bovine liver glutamate dehydrogenase and did not show the broad inhibitory profile of asparagusate [1].

Competitive Inhibition
Head-to-head
Inhibits 3 TCA enzymes vs. lipoate inhibits 1
Broader inhibitory footprint for metabolic pathway research
Plant and animal enzyme sources
Enzyme inhibition Lipoyl dehydrogenase TCA cycle

Cellular Uptake: Single Asparagusic Acid Tag Enables Transferrin Receptor-Mediated Delivery

Appending a single asparagusic acid residue (AspA tag) to fully unprotected peptides is sufficient to confer efficient cellular uptake and intracellular distribution, targeting cysteines 556 and 558 of the transferrin receptor via covalent disulfide bond formation [1]. This thiol-mediated uptake mechanism exploits the strained cyclic disulfide's propensity for rapid thiolate-disulfide interchange. Equivalent lipoic acid-derived tags do not exhibit comparable cell-penetrating efficiency under identical conditions, consistent with lipoic acid's lower ring strain and attenuated exchange reactivity [2].

Cellular Uptake
Cross-study comparable
AspA tag enables receptor-mediated delivery; lipoic acid tag does not
Supports intracellular delivery assay context; apoptosis readout context
HeLa cells; chemical proteomics (Abegg 2017)
Cell-penetrating tag Thiol-mediated uptake Transferrin receptor

High-Value Application Scenarios for Asparagusate Based on Verified Differentiation Evidence


Surface Functionalisation: Growing Functional Polymer Architectures on Solid Substrates

Asparagusate-derived initiators uniquely enable self-organizing surface-initiated polymerisation (SOSIP) on ITO and other solid substrates, a capability that lipoic acid lacks [1]. The strained 1,2-dithiolane ring (67 kJ mol⁻¹ strain) facilitates disulfide exchange at the surface interface, allowing covalent growth of charge-transporting stacks with molecular-level precision [2]. This is directly evidenced by the Carmine et al. (2013) head-to-head comparison showing that asparagusic acid supports surface polymerisation while lipoic acid does not [1].

Intracellular Delivery of Therapeutic Peptides via AspA Tag Conjugation

A single asparagusate-derived AspA tag, when conjugated to unprotected peptides, mediates cellular uptake through covalent engagement of the transferrin receptor (Cys556/Cys558), followed by endocytic internalisation [3]. This mechanism has been validated with BH3 domain peptides of up to 20 amino acids, inducing apoptosis in cancer cells, and is contingent on the strained disulfide's unique reactivity not shared by lipoic acid tags [3].

Probing TCA Cycle Enzyme Regulation as a Multi-Target Inhibitor

Asparagusate inhibits three distinct TCA cycle-associated enzymes—lipoyl dehydrogenase, glutamate dehydrogenase, and isocitrate dehydrogenase—from animal sources, acting competitively with native substrates [4]. Lipoate inhibits only glutamate dehydrogenase in the same panel [4]. This broader inhibitory footprint makes asparagusate a valuable tool compound for dissecting metabolic regulatory nodes where lipoate is insufficient.

Enzymatic Assay Development with Asparagusate-Specific Dehydrogenases

The existence of dedicated asparagusate dehydrogenases (I and II) with distinct Km values (20–21.5 mM for asparagusate vs. 3.0–3.3 mM for lipoate) enables the development of substrate-specific spectrophotometric assays (NADH oxidation at 340 nm) for studying plant mitochondrial metabolism [5]. Lipoyl dehydrogenase cannot substitute in these assays because it lacks asparagusate dehydrogenase activity [5].

Application
Selection Property
Validation Focus
Surface functionalization polymer growth
Surface-initiated polymerization competence
SOSIP platform validation on solid substrates
Intracellular peptide delivery studies
Receptor-targeted cellular uptake
Transferrin receptor engagement & internalization assay
Metabolic enzyme regulation studies
Multi-enzyme competitive inhibition profile
Substrate-dependent pathway mapping
Enzymatic assay development
Substrate-specific enzyme kinetics
Asparagusate dehydrogenase activity assay (NADH oxidation)
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